[(2-Nitrophenyl)methyl](2,2,2-trifluoroethyl)amine hydrochloride
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Overview
Description
(2-Nitrophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C9H10ClF3N2O2. This compound is known for its unique structure, which includes a nitrophenyl group and a trifluoroethylamine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methylamine hydrochloride typically involves the reaction of 2-nitrobenzyl chloride with 2,2,2-trifluoroethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(2-Nitrophenyl)methylamine hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the trifluoroethylamine moiety can enhance the compound’s stability and reactivity. These interactions can affect biological pathways and molecular targets, making the compound useful in various applications.
Comparison with Similar Compounds
(2-Nitrophenyl)methylamine hydrochloride can be compared with other similar compounds such as:
[(2-Nitrophenyl)methyl]amine hydrochloride: Lacks the trifluoroethyl group, which can affect its reactivity and stability.
(2-Nitrophenyl)methylamine: Without the hydrochloride salt, it may have different solubility and reactivity properties.
The presence of the trifluoroethyl group in (2-Nitrophenyl)methylamine hydrochloride makes it unique, providing enhanced stability and reactivity compared to its analogs .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(2-nitrophenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)6-13-5-7-3-1-2-4-8(7)14(15)16;/h1-4,13H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKBSAJDRINKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(F)(F)F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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